molecular formula C10H13BrFN B1386142 [(3-Bromo-5-fluorophenyl)methyl](propan-2-yl)amine CAS No. 1094484-97-5

[(3-Bromo-5-fluorophenyl)methyl](propan-2-yl)amine

Cat. No.: B1386142
CAS No.: 1094484-97-5
M. Wt: 246.12 g/mol
InChI Key: JWLNJTWJSVHJPB-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluorophenyl)methylamine is an organic compound that features a bromine and fluorine-substituted phenyl ring attached to a methyl group, which is further connected to a propan-2-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluorophenyl)methylamine typically involves multiple steps:

    Bromination and Fluorination: The starting material, phenylmethanol, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions, respectively. This can be achieved using bromine and a fluorinating agent such as Selectfluor.

    Formation of the Intermediate: The brominated and fluorinated phenylmethanol is then converted to the corresponding benzyl halide through a reaction with thionyl chloride.

    Amination: The benzyl halide intermediate is reacted with isopropylamine under basic conditions to yield (3-Bromo-5-fluorophenyl)methylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form the corresponding imine or reduced to form a secondary amine.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

(3-Bromo-5-fluorophenyl)methylamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronic devices.

    Chemical Biology: It can serve as a probe for studying biological processes involving amine-containing compounds.

    Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-fluorophenyl)methylamine
  • (3-Bromo-5-fluorophenyl)methylamine
  • (3-Bromo-5-fluorophenyl)methylamine

Uniqueness

(3-Bromo-5-fluorophenyl)methylamine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The propan-2-ylamine group also imparts distinct steric and electronic properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3-bromo-5-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-7(2)13-6-8-3-9(11)5-10(12)4-8/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLNJTWJSVHJPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(3-Bromo-5-fluorophenyl)methyl](propan-2-yl)amine
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